Cas no 109304-04-3 ((2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol)

109304-04-3 structure
Nome del prodotto:(2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
(2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-AMino-9-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-9H-purine
- 2-AMinopurine -9-beta-D-(2'-deoxy-2'-fluoro)arabino-riboside
- 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-2-amine
- (2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- 2-Amino-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-9H-purine
- F13371
- 2-Aminopurine-9-beta-d-(2'-deoxy-2'-fluoro)arabino-riboside
- 2-AMinopurine -9-beta-D-(2/'-deoxy-2/'-fluoro)arabino-riboside
- 1,2-Dideoxy-1-(2-amino-9H-purin-9-yl)-2-fluoro-beta-D-ribofuranose
- 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-2-amine
- 2-Amino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine
- 2-Aminopurine-9-β-D-(2’-deoxy-2’-fluoro)arabinoriboside
-
- Inchi: 1S/C10H12FN5O3/c11-6-7(18)5(2-17)19-9(6)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15)/t5-,6-,7-,9-/m1/s1
- Chiave InChI: REZWVJHKIBWHOX-JXOAFFINSA-N
- Sorrisi: F[C@@H]1[C@@H]([C@@H](CO)O[C@H]1N1C=NC2C=NC(N)=NC1=2)O
Proprietà calcolate
- Massa esatta: 269.09241742g/mol
- Massa monoisotopica: 269.09241742g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 338
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.4
- Superficie polare topologica: 119
Proprietà sperimentali
- Densità: 2.01±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Molto leggermente solubile (0,7 g/l) (25°C),
(2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol Letteratura correlata
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
109304-04-3 ((2R,3R,4R,5R)-5-(2-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol) Prodotti correlati
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
